molecular formula C16H16O4 B5793880 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate

Cat. No.: B5793880
M. Wt: 272.29 g/mol
InChI Key: OEJUQSZZJCDQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate, also known as MAB-CHMINACA, is a synthetic cannabinoid that has been used for scientific research purposes. This compound was first synthesized in 2014 and has gained attention due to its potential use as a recreational drug. However,

Mechanism of Action

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These effects include decreased locomotor activity, hypothermia, and catalepsy. This compound has also been shown to produce analgesic effects in animal models, suggesting its potential use as a pain reliever.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate in scientific research is its high affinity for the CB1 receptor, which allows for the investigation of the role of the CB1 receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential for abuse and addiction, which may limit its use in certain research settings.

Future Directions

There are several future directions for the scientific research of 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate. One potential direction is the investigation of its potential therapeutic applications, particularly its analgesic effects. Another potential direction is the investigation of its potential for abuse and addiction, as well as the development of strategies to mitigate these risks. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological and pathological processes.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has been used for scientific research purposes. Its high affinity for the CB1 receptor makes it a valuable tool for investigating the role of the CB1 receptor in various physiological and pathological processes. However, its potential for abuse and addiction highlights the need for caution in its use and further research to mitigate these risks.

Synthesis Methods

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate can be synthesized in a laboratory setting using various methods, including chemical synthesis and chromatography. One common method is the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a boronic acid and a halogenated precursor. This method has been shown to produce high yields of this compound with high purity.

Scientific Research Applications

3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl acetate has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that this compound acts as a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. This study also found that this compound has a higher affinity for CB1 than THC, the main psychoactive component of cannabis.

Properties

IUPAC Name

(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-9-7-15-13(8-14(9)19-10(2)17)11-5-3-4-6-12(11)16(18)20-15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJUQSZZJCDQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)C)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.